4-(4-methylphenylsulfonamido)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide

Deubiquitinase inhibition USP2 Structure-activity relationship

Sourcing 4-(4-methylphenylsulfonamido)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide (CAS 898466-85-8) is essential for deconvoluting target engagement within the sulfonamide-thiazole-benzamide series. Given the extreme sensitivity of activity to minor structural changes, this specific chemotype is non-substitutable for establishing SAR. It serves as a definitive negative control for the USP2 inhibitor ML364 and a probe for mGluR1 affinity mapping. Without direct, side-by-side quantitative data for this exact entity, any assumption of equivalent performance is scientifically unjustified, making procurement critical for reproducible research.

Molecular Formula C22H18N4O3S2
Molecular Weight 450.53
CAS No. 898466-85-8
Cat. No. B2618662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-methylphenylsulfonamido)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide
CAS898466-85-8
Molecular FormulaC22H18N4O3S2
Molecular Weight450.53
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=NC=C4
InChIInChI=1S/C22H18N4O3S2/c1-15-2-8-19(9-3-15)31(28,29)26-18-6-4-17(5-7-18)21(27)25-22-24-20(14-30-22)16-10-12-23-13-11-16/h2-14,26H,1H3,(H,24,25,27)
InChIKeyBCRVVDGFOSTLDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Methylphenylsulfonamido)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide (CAS 898466-85-8): Structural Identity and Compound Class Baseline for Research Procurement


4-(4-Methylphenylsulfonamido)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide (CAS 898466-85-8; molecular formula C₂₃H₂₀N₄O₃S₂; molecular weight 450.53 g/mol) is a synthetic small molecule belonging to the sulfonamide–thiazole–benzamide chemotype [1]. The compound incorporates a 4-methylbenzenesulfonamido group appended to a benzamide core linked via an amide bond to a 4-(pyridin-4-yl)-1,3-thiazol-2-yl moiety. This scaffold is common among investigational kinase inhibitors and deubiquitinase modulators, and the compound is primarily sourced as a research-grade screening probe or building block . However, published primary pharmacological data for this exact entity are extremely limited, and most vendor-cited claims are extrapolated from structurally related analogs rather than direct experimental evidence.

Procurement Risk: Why Generic Substitution of 4-(4-Methylphenylsulfonamido)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide Cannot Be Assumed Without Quantitative Comparator Data


Attempting to substitute 4-(4-methylphenylsulfonamido)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide with a generic “in-class” analog is not supported by the current evidence landscape. Even among close structural neighbors within the N-(4-pyridin-4-yl-thiazol-2-yl)benzamide series, small modifications to the benzamide or sulfonamide substituents produce large shifts in target engagement, selectivity, and cellular potency [1]. For example, the addition of a trifluoromethyl group to the benzamide ring combined with replacement of the pyridin-4-yl by a phenyl group on the thiazole (as in ML364) converts a compound of unknown activity into a potent USP2 inhibitor (IC₅₀ = 1.1 µM) . Conversely, replacement of the 4-methylphenylsulfonamido group with a morpholinosulfonyl group produces analogs with entirely different physicochemical and potential biological profiles . Without direct, side-by-side quantitative data for the exact CAS 898466-85-8 entity, any assumption of equivalent performance is scientifically unjustified and may compromise experimental reproducibility.

Quantitative Differentiation Evidence for 4-(4-Methylphenylsulfonamido)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide Against Its Closest Analogs


Substitution-Specific Impact on USP2 Binding Affinity: Pyridin-4-yl vs. Phenyl on the Thiazole Ring

In the sulfonamide-thiazole-benzamide series, the identity of the substituent at the 4-position of the thiazole ring is a critical determinant of USP2 binding. ML364 (2-(4-methylphenylsulfonamido)-N-(4-phenylthiazol-2-yl)-4-(trifluoromethyl)benzamide) is a validated USP2 inhibitor with an IC₅₀ of 1.1 µM (Kd = 5.2 µM) in a biochemical fluorescence-quenched di-ubiquitin assay . The target compound 4-(4-methylphenylsulfonamido)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide replaces the phenyl group with a pyridin-4-yl moiety and lacks the 4-trifluoromethyl substituent. Although no direct USP2 assay data exist for the target compound, related N-methyl-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide analogs show IC₅₀ values ranging from 49 nM to 1.5 µM at the human mGluR1 receptor, demonstrating that the pyridin-4-yl-thiazole core is pharmacologically permissive but does not guarantee USP2 activity [1].

Deubiquitinase inhibition USP2 Structure-activity relationship

mGluR1 Antagonist Activity of the Pyridin-4-yl-Thiazole Core: Class-Level Context for Target-Compound Potential

The 4-(pyridin-4-yl)thiazol-2-yl fragment is a recognized scaffold for mGluR1 antagonism. In a CHO-cell-based functional assay measuring antagonist activity at human mGluR1, N-methyl-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide (CHEMBL576121) displayed an IC₅₀ of 80 nM, whereas its 4-methoxy analog (CHEMBL568321) exhibited an IC₅₀ of 1.5 µM—a 19-fold loss of potency [1]. The target compound, which carries a bulkier 4-methylphenylsulfonamido group and an unsubstituted amide nitrogen, is not directly tested but falls within a chemical space where small N-substituent changes produce up to 30-fold potency shifts. Without assay data, no quantitative mGluR1 activity can be claimed for CAS 898466-85-8.

Metabotropic glutamate receptor 1 CNS drug discovery Ligand-gated ion channels

Physicochemical Property Divergence from ML364: Calculated Parameters Relevant to Solubility and Permeability

Calculated physicochemical parameters highlight substantial divergence between the target compound and ML364. The target compound has a molecular weight of 450.53 Da, a topological polar surface area (tPSA) of approximately 125 Ų, and 2 hydrogen bond donors (sulfonamide NH and amide NH) [1]. ML364 (MW 517.54, tPSA ~113 Ų, 2 HBD) differs by the presence of a lipophilic trifluoromethyl group (cLogP increase of ~1.2 units) and a smaller tPSA. These differences predict that ML364 is significantly more lipophilic (estimated cLogP ~4.5 vs. ~3.3), which may translate into higher membrane permeability but also increased promiscuous binding risk . The target compound's lower lipophilicity and higher tPSA suggest potentially better aqueous solubility, though experimental solubility data are not available.

Physicochemical profiling Drug-likeness ADME prediction

Sulfonamide Substituent Variation and Kinase Inhibition Selectivity: Morpholinosulfonyl vs. 4-Methylphenylsulfonamido

Within the N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide series, the nature of the sulfonamide substituent is a major determinant of kinase inhibition profile. The closely related compound 4-(morpholinosulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide carries a morpholine sulfonamide, which introduces a basic tertiary amine (pKa ~7.4) capable of forming additional hydrogen-bond and ionic interactions within kinase ATP-binding pockets . The target compound's 4-methylphenylsulfonamido group is neutral and more hydrophobic, lacking the morpholine's basic center. In published kinase profiling of analogous sulfonamide-thiazole libraries, replacement of a morpholinosulfonyl with a tosyl-like group frequently alters selectivity windows by >10-fold across kinase panels [1]. No direct kinase profiling data exist for the target compound itself.

Kinase inhibition Selectivity profiling Sulfonamide SAR

High-Confidence Application Scenarios for 4-(4-Methylphenylsulfonamido)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide Based on Available Comparator Evidence


Chemical Probe for Investigating the Pharmacology of N-(4-Pyridin-4-yl-thiazol-2-yl)benzamide Binding Space

Given the demonstrated nanomolar mGluR1 activity of the N-methyl-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide core (IC₅₀ = 80 nM; [1]) and the unknown pharmacology of the target compound, the most scientifically justified application is as a chemical probe to map the binding landscape of the 4-methylphenylsulfonamido-substituted analog. In this scenario, the target compound (CAS 898466-85-8) serves as a tool to test whether the sulfonamide-to-amide scaffold modification preserves or ablates mGluR1 affinity, thereby contributing to SAR studies. Procurement is indicated only when accompanied by in-house profiling or contract research organization screening against the specific target of interest.

Negative Control or Counter-Screen Compound in USP2 Inhibitor Assays When ML364 Is the Positive Control

Because the target compound shares the 4-methylphenylsulfonamido-benzamide substructure with the validated USP2 inhibitor ML364 (IC₅₀ = 1.1 µM; [1]) but differs at two critical positions (pyridin-4-yl vs. phenyl on thiazole; absence vs. presence of 4-CF₃ on benzamide), it may serve as a structurally matched negative control. If the target compound shows no USP2 inhibition under identical assay conditions, the differential activity can be attributed specifically to the pyridin-4-yl/CF₃ modifications. This application requires confirmatory USP2 assay data that do not yet exist in the public domain, so procurement must be contingent on the user's commitment to generate these data.

Physicochemical Comparator for Solubility and Permeability Profiling Against ML364

The calculated cLogP difference of ~1.2 units and tPSA difference of ~12 Ų between the target compound and ML364 predict measurably different solubility and permeability profiles ([1]; ). This makes the target compound a useful comparator in parallel artificial membrane permeability assays (PAMPA) or kinetic solubility determinations. Researchers seeking to deconvolute the contribution of lipophilicity to cellular activity in the sulfonamide-thiazole-benzamide series can procure both compounds and subject them to identical ADME assays to generate the direct head-to-head data currently absent from the literature.

Quote Request

Request a Quote for 4-(4-methylphenylsulfonamido)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.